molecular formula C7H8BNO4 B1586749 2-Methyl-5-nitrophenylboronic acid CAS No. 100960-11-0

2-Methyl-5-nitrophenylboronic acid

Cat. No.: B1586749
CAS No.: 100960-11-0
M. Wt: 180.96 g/mol
InChI Key: HRJFQIRIDFXMNX-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrophenylboronic acid: is an organic compound with the chemical formula C7H8BNO4 . It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Scientific Research Applications

2-Methyl-5-nitrophenylboronic acid has several applications in scientific research:

Mechanism of Action

Target of Action

Boronic acids, including 2-methyl-5-nitrophenylboronic acid, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura coupling reactions, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The resulting organometallic species then undergoes a coupling reaction with an electrophilic organic compound .

Biochemical Pathways

In general, suzuki-miyaura coupling reactions enable the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pka values, the presence of transporters, and their ability to form cyclic boronate esters under physiological conditions .

Result of Action

The compound’s role in suzuki-miyaura coupling reactions can result in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the presence of a base, and the temperature of the reaction .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols, a functional group found in many biological molecules such as sugars and certain amino acids . This property allows 2-Methyl-5-nitrophenylboronic acid to potentially interact with a wide range of biomolecules, influencing their function and behavior.

Cellular Effects

The specific effects of this compound on cells and cellular processes are currently unknown due to the lack of available research data. Boronic acids can influence cell function in various ways. For example, they can interfere with cell signaling pathways, affect gene expression, and alter cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood due to the lack of specific research on this compound. Boronic acids can exert their effects at the molecular level through several mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitrophenylboronic acid can be synthesized through several methods. One common method involves the reaction of 2-methyl-5-nitrobenzene with a boron-containing reagent under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Nitrophenylboronic acid

Comparison: 2-Methyl-5-nitrophenylboronic acid is unique due to the presence of both a methyl group and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in certain reactions compared to similar compounds .

Properties

IUPAC Name

(2-methyl-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJFQIRIDFXMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)[N+](=O)[O-])C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378512
Record name 2-Methyl-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-11-0
Record name 2-Methyl-5-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitrobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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